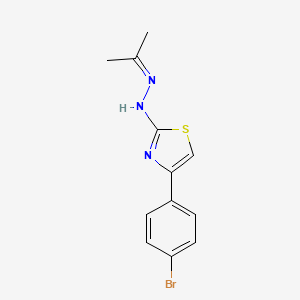

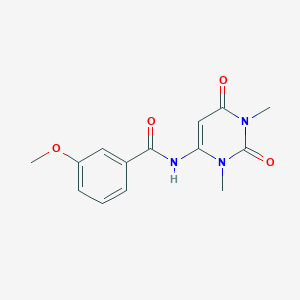

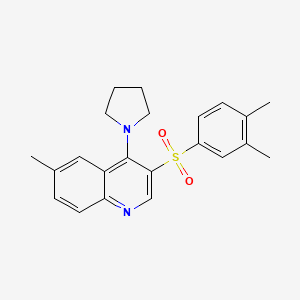

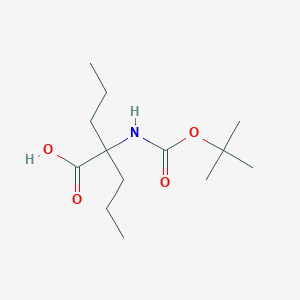

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide, also known as DMTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTB is a derivative of pyrimidine and benzamide, two chemical compounds that have been widely used in pharmaceutical research.

Scientific Research Applications

Organic Synthesis and Aldehyde Derivatives

The synthesis of N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide involves a convenient three-step procedure. It is isolated as a stable methyl hemiacetal derivative. Aldehyde derivatives serve as essential starting points in organic synthesis, allowing the construction of more complex functional molecules. In particular, formyl groups can be strategically introduced into nucleic acids for various applications .

Supramolecular Chemistry and Molecular Recognition

Nucleic bases, including uracil derivatives, play a crucial role in supramolecular chemistry. Their ability to interact through hydrogen bonds makes them valuable for designing sensors, molecular recognition systems, and other applications. The presence of the imide moiety in our compound enhances its potential in these areas .

Anticancer Research

While specific studies on this compound are limited, its structural features suggest potential anticancer properties. Researchers have explored related thiourea derivatives as promising agents against leukemia and solid tumors. Investigating the cytotoxic effects of N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide could provide valuable insights .

Drug Design and Targeted Therapies

The formyl group in our compound can be leveraged for drug design. By modifying its structure, researchers may create analogs with improved pharmacological properties. Targeting specific cellular pathways or receptors using derivatives of this compound could lead to novel therapies .

Materials Science and Functionalization

Functionalized molecules find applications in materials science. The formyl and hydroxyl groups in our compound could participate in surface modification, polymerization, or the creation of new materials with tailored properties. Exploring its reactivity in these contexts is worthwhile .

Bioorganic Chemistry and Enzyme Inhibition

The imide moiety may interact with enzymes or biological macromolecules. Investigating its potential as an enzyme inhibitor or modulator could contribute to bioorganic chemistry. Researchers might explore its effects on specific enzymes involved in disease pathways .

properties

IUPAC Name |

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-16-11(8-12(18)17(2)14(16)20)15-13(19)9-5-4-6-10(7-9)21-3/h4-8H,1-3H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKWMYCMJMJKSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NC(=O)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

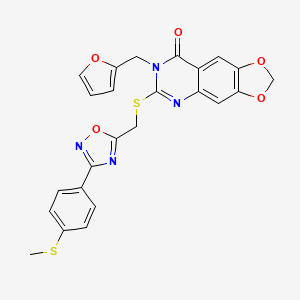

![N-[[1-(1,3-Benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B2417319.png)

![1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2417326.png)

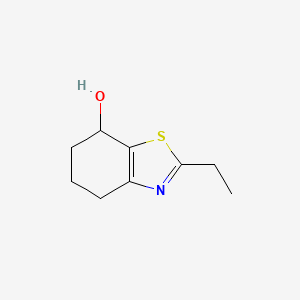

![4-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2417331.png)

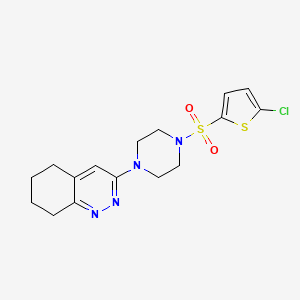

![2-(4-acetylphenyl)-4-[2-(4-chlorophenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2417333.png)

![{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine](/img/structure/B2417334.png)